molecular formula C13H11FN4O B2599229 5-(3-Fluoro-4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 861207-30-9

5-(3-Fluoro-4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2599229
CAS No.: 861207-30-9
M. Wt: 258.256
InChI Key: HYWKDOLTWGBDBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Fluoro-4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a high-purity small molecule of significant interest in medicinal chemistry and drug discovery research. It belongs to the [1,2,4]triazolo[1,5-a]pyrimidine (TP) class, a scaffold recognized for its diverse and potent biological activities . This compound is strictly for Research Use Only and is not approved for human or veterinary use. Research Applications and Value: The [1,2,4]triazolo[1,5-a]pyrimidine core is a privileged structure in anticancer research. Compounds within this class have been demonstrated to exhibit a unique mechanism of action as tubulin polymerization promoters, functioning similarly to paclitaxel but without competing for the same binding site. Instead, they inhibit the binding of vinca alkaloids, making them valuable tools for studying microtubule dynamics and overcoming multidrug resistance in cancer cells . Beyond oncology, the TP scaffold shows extensive promise in other research areas, including antimicrobial, antifungal, antiviral, and anti-inflammatory studies, highlighting its utility as a versatile scaffold for developing novel therapeutic agents . Structural Features: The molecular structure integrates a [1,2,4]triazolo[1,5-a]pyrimidine core substituted with a 3-fluoro-4-methoxyphenyl ring and a methyl group. The fluorine atom and methoxy group on the phenyl ring are common pharmacophores that can enhance metabolic stability, influence lipophilicity, and optimize interactions with biological targets, making this compound a critical intermediate for structure-activity relationship (SAR) studies . Researchers can use this compound to probe biological pathways or as a key synthetic intermediate for further chemical derivatization.

Properties

IUPAC Name

5-(3-fluoro-4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4O/c1-8-6-18-13(15-7-16-18)17-12(8)9-3-4-11(19-2)10(14)5-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWKDOLTWGBDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=N2)N=C1C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501325856
Record name 5-(3-fluoro-4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818011
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

861207-30-9
Record name 5-(3-fluoro-4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction typically takes place at 140°C and completes within a few hours .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar microwave-mediated methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, late-stage functionalization techniques can be employed to introduce specific functional groups, further diversifying the compound’s applications .

Chemical Reactions Analysis

Substitution Reactions

The C-2 amine group and C-7 position undergo nucleophilic substitutions:

  • Amine functionalization :

    • Reaction with acyl chlorides or sulfonyl chlorides to form amides/sulfonamides .

    • Example: Reaction with acetyl chloride yields N-acetyl derivatives (83–87% yield) .

  • Halogenation :

    • Chlorination at C-7 using POCl₃ under anhydrous conditions .

Representative transformation :

[1][2][4]Triazolo[1,5-a]pyrimidin-2-amine+RCOClEt₃N, DCM[1][2][4]Triazolo[1,5-a]pyrimidin-2-amide[5][9]\text{[1][2][4]Triazolo[1,5-a]pyrimidin-2-amine} + \text{RCOCl} \xrightarrow{\text{Et₃N, DCM}} \text{[1][2][4]Triazolo[1,5-a]pyrimidin-2-amide} \quad[5][9]

Cross-Coupling Reactions

The aryl fluorine and methoxy groups enable participation in metal-catalyzed couplings:

  • Suzuki–Miyaura coupling :

    • Palladium-catalyzed coupling with aryl boronic acids at the C-3 position .

    • Example: Reaction with 4-chlorophenylboronic acid forms biaryl derivatives (85–90% yield) .

  • Click chemistry :

    • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole-linked glycoconjugates .

Conditions for CuAAC :

Alkyne ComponentAzide ComponentCatalystTemp (°C)Yield (%)
Propargylated derivative1-AzidoglycosideCuI8092–98

Acid-Catalyzed Rearrangements

Under strong acidic conditions, Dimroth rearrangements occur:

  • Mechanism :

    • Protonation of the triazole ring → ring opening → tautomerization → reclosure to isomeric triazolo[1,5-c]pyrimidines .

  • Conditions :

    • Concentrated HCl or H₂SO₄ at 80–100°C .

Example :

Triazolo[1,5-a]pyrimidineHCl, ΔTriazolo[1,5-c]pyrimidine[3]\text{Triazolo[1,5-a]pyrimidine} \xrightarrow{\text{HCl, Δ}} \text{Triazolo[1,5-c]pyrimidine} \quad[3]

Biological Activity-Driven Modifications

The compound’s anticancer properties are enhanced through structural derivatization:

  • Glycohybrid formation :

    • Conjugation with carbohydrate moieties via triazole linkages improves solubility and target affinity .

  • Structure–activity relationships (SAR) :

    • Electron-withdrawing groups (e.g., -F, -CN) at C-3 increase kinase inhibition .

Anticancer activity data :

DerivativeIC₅₀ (μM) vs MDA-MB-231
Parent compound>100
Glycohybrid analog12.4 ± 1.2

Stability and Degradation

  • Hydrolytic stability :

    • Resistant to hydrolysis at pH 7.4 but degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions .

  • Photodegradation :

    • UV exposure (254 nm) induces cleavage of the triazole-pyrimidine bond .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. For example, compounds similar to 5-(3-Fluoro-4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine have been studied for their ability to inhibit tumor growth and metastasis by targeting specific enzymes involved in cancer progression.

  • Mechanism : The compound may inhibit thymidine phosphorylase, an enzyme linked to angiogenesis and tumor growth. Inhibition of this enzyme can disrupt the blood supply to tumors, thereby limiting their growth potential .

Antiviral Activity

The compound has shown promise in antiviral applications, particularly against influenza viruses. Studies have demonstrated that triazolo-pyrimidine derivatives can interfere with the RNA-dependent RNA polymerase complex of influenza A virus.

  • Case Study : A related study highlighted the synthesis and evaluation of triazolo-pyrimidine derivatives that effectively disrupted the interaction between PA and PB1 subunits of the influenza polymerase complex, demonstrating antiviral activity through plaque reduction assays .

Neuroprotective Effects

There is emerging evidence suggesting that compounds in this class may possess neuroprotective properties. They could potentially be developed for treating neurodegenerative diseases such as Alzheimer's disease.

  • Research Insight : Nonsteroidal anti-inflammatory properties have been associated with these compounds, indicating their potential use in managing inflammation-related neurodegeneration .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy and specificity of triazolo-pyrimidine derivatives. Modifications to the molecular structure can enhance binding affinity to target proteins or improve pharmacokinetic properties.

Structural FeatureModification Impact
Fluorine SubstitutionIncreases lipophilicity and potential bioactivity
Methoxy GroupEnhances solubility and may influence receptor interactions
Methyl GroupCan stabilize molecular conformation for better binding

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. For example, it has been shown to inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The presence of the fluorine and methoxy groups enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The bioactivity of [1,2,4]triazolo[1,5-a]pyrimidines is highly dependent on substituent patterns at positions 2, 5, 6, and 5. Below is a comparative analysis of key analogues:

Key Observations:
  • This contrasts with analogues like 5-(4-fluorophenyl) (), which lacks methoxy, or 5,7-dimethoxy derivatives () designed for herbicidal activity .
  • Position 6 Modifications : The methyl group in the target compound offers steric minimalism compared to bulkier groups like 3-chlorobenzyl () or morpholinyl-ethyl (). Smaller substituents may enhance membrane permeability .
  • Sulfonamide vs. Aryl Groups : Sulfonamide at position 2 () confers herbicidal activity through acetolactate synthase inhibition, while aryl groups (e.g., phenyl, methoxyphenyl) are linked to anticancer or antimicrobial effects .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The target compound’s logP is estimated to be higher than hydrophilic derivatives like sulfonamides () but lower than morpholinyl-ethyl analogues (), suggesting balanced bioavailability .
  • Metabolic Stability: Fluorine at position 5 may reduce oxidative metabolism, extending half-life compared to non-fluorinated compounds (e.g., 5-phenyl derivatives in ) .

Biological Activity

5-(3-Fluoro-4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

The compound's structure features a triazolo-pyrimidine core, which is known for its diverse biological activities. The presence of the 3-fluoro-4-methoxyphenyl group is believed to enhance its pharmacological profile.

Anticancer Properties

Research indicates that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar structures have shown moderate to potent activity against A549 (lung cancer), MDA-MB-231 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer) cells. Notably, certain derivatives demonstrated IC50 values in the low nanomolar range (e.g., 83 nM) for inhibiting tubulin polymerization, a critical process for cancer cell division and growth .

CompoundCell LineIC50 Value (nM)
8qHeLa83
8rA549101
8sMDA-MB-23191

These compounds were found to inhibit tubulin binding similarly to combretastatin A-4, a known antitumor agent, suggesting that they may serve as lead compounds for further drug development.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains. The mechanism appears to involve the inhibition of key enzymes necessary for bacterial growth and survival.

The biological activity of this compound is primarily attributed to its interaction with molecular targets involved in cell proliferation and apoptosis. The triazole ring can engage with specific enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction may lead to an accumulation of cells in the G2/M phase of the cell cycle and subsequent apoptotic cell death through mitochondrial pathways .

Case Studies

One notable study involved the synthesis and evaluation of related triazolo-pyrimidine derivatives. These compounds were tested in vivo using zebrafish embryos to assess their antiproliferative effects. Results indicated that certain derivatives significantly inhibited tumor growth without exhibiting cytotoxicity at therapeutic doses .

Q & A

Q. What are the optimal synthetic routes for 5-(3-Fluoro-4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine?

Methodological Answer: The synthesis typically involves condensation of substituted triazoles with β-dicarbonyl precursors. A scalable protocol includes:

Core formation : React 3-amino-1,2,4-triazole with ethyl acetoacetate in acetic acid to form the triazolopyrimidine scaffold .

Substituent introduction : Chlorination (POCl₃) at position 7, followed by nucleophilic substitution with 3-fluoro-4-methoxyphenyl groups under basic conditions (K₂CO₃ in ethanol/DMF) .

Methylation : Introduce the 6-methyl group via palladium-catalyzed cross-coupling or direct alkylation.
Key challenges include regioselectivity control and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve substituent positions and confirm regiochemistry .
  • NMR spectroscopy : Analyze 1H^1H/13C^{13}C NMR (400 MHz, DMSO-d₆) for methyl group multiplicity (δ 2.3–2.5 ppm) and aryl proton splitting patterns (δ 6.8–7.4 ppm) .
  • Mass spectrometry : Confirm molecular weight via LC-MS (ESI+) with m/z ≈ 314 [M+H]⁺ .

Q. What are the basic structure-activity relationship (SAR) insights for triazolopyrimidines in anticancer research?

Methodological Answer: Critical substituent effects include:

PositionOptimal GroupActivity Impact
5TrifluoroethylaminoEnhances tubulin binding
Phenyl ring3-Fluoro, 4-methoxyImproves solubility and target affinity
6-MethylMethylReduces metabolic degradation

Advanced Research Questions

Q. How does 5-(3-Fluoro-4-methoxyphenyl)-6-methyl-triazolopyrimidine overcome multidrug resistance (MDR) in cancer cells?

Methodological Answer: The compound inhibits vinca alkaloid binding to tubulin without competing with taxanes, bypassing P-glycoprotein-mediated efflux .

  • Experimental design :
    • Use resistant cell lines (e.g., NCI/ADR-RES) to assess cytotoxicity (IC₅₀ via MTT assay).
    • Measure intracellular accumulation using fluorescent probes (e.g., rhodamine-123) .
    • Validate via Western blot for MDR transporter expression (P-gp, MRP1).

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

Methodological Answer:

  • Xenograft models : Administer orally (10–50 mg/kg/day) to nude mice with HT-29 colon tumors. Monitor tumor volume via caliper measurements and plasma exposure (LC-MS/MS) .
  • Pharmacokinetic parameters : Calculate bioavailability (%F) using AUC₀–24h and clearance (CL) from intravenous/oral dosing .

Q. How can crystallographic data resolve contradictions in proposed binding modes?

Methodological Answer:

  • Co-crystallization : Soak tubulin (2 mg/mL) with compound (1 mM) and collect data (1.8–2.2 Å resolution).
  • Docking vs. experimental results : Compare AutoDock Vina predictions (binding energy < -9 kcal/mol) with SHELXL-refined electron density maps to validate interactions (e.g., hydrogen bonds with β-tubulin Thr179) .

Q. What analytical methods detect degradation products under stress conditions?

Methodological Answer:

  • Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours.
  • HPLC-DAD : Use C18 column (ACN/0.1% formic acid gradient) to separate degradants. Confirm structures via HRMS and 1H^1H NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.